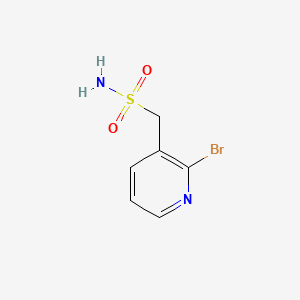![molecular formula C7H3ClOS2 B6605521 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde CAS No. 2247104-18-1](/img/structure/B6605521.png)
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorothieno[2,3-b]thiophene-2-carbaldehyde (CTTC) is a heterocyclic compound containing a sulfur atom and a chlorine atom. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other biologically active compounds. CTTC has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several pharmacological and biological activities.
科学研究应用
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several pharmacological and biological activities. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, this compound has been found to have cytotoxic activity against various cancer cell lines, including those of colon, prostate, and ovarian cancer. Furthermore, this compound has been studied for its potential use as an anti-malarial agent.
作用机制
The exact mechanism of action of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is not yet fully understood. However, it is believed to act by interfering with the metabolism of certain essential molecules in the body, such as fatty acids and nucleic acids. This interference leads to the inhibition of cell growth and proliferation, which can result in the death of cancer cells or the inhibition of the growth of infectious organisms.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on the body. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, this compound has been found to possess anti-tumor activity against various cancer cell lines, including those of colon, prostate, and ovarian cancer. Furthermore, this compound has been found to possess anti-malarial activity.
实验室实验的优点和局限性
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Furthermore, the reaction conditions for its synthesis are mild, making it suitable for use in a variety of laboratory settings. A limitation of this compound is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
未来方向
There are several potential future directions for research on 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. One possible direction is to further investigate its mechanism of action in order to better understand its effects in different contexts. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and malaria. Furthermore, research could be conducted to explore the potential of this compound as an agricultural pesticide or as an additive in food products. Finally, research could be conducted to explore the potential of this compound as a drug delivery system or as a drug carrier.
合成方法
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde can be synthesized from thiophene-2-carbaldehyde (TTC) through a series of reactions. The first step involves the reaction of TTC with chlorine gas in an inert solvent, such as dichloromethane, to form this compound. This reaction is conducted at a temperature of 40-50°C. The second step involves the reaction of this compound with an acid, such as hydrochloric acid, to form 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid. This reaction is conducted at a temperature of 50-60°C. The final step involves the reaction of the carboxylic acid with a base, such as sodium hydroxide, to form this compound. This reaction is conducted at a temperature of 80-90°C.
属性
IUPAC Name |
4-chlorothieno[2,3-b]thiophene-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClOS2/c8-6-4-1-2-10-7(4)11-5(6)3-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDGRJVUGRPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=C(S2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClOS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)




![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)

![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)

![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
